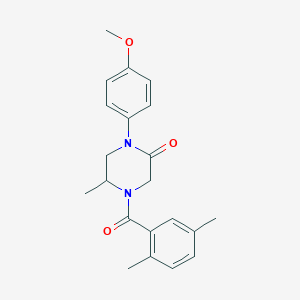

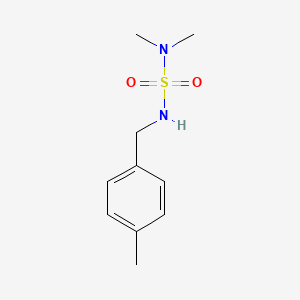

4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone often involves multistep chemical reactions, starting with basic piperazine structures and introducing various functional groups through reactions such as cyclocondensation, alkylation, and amide formation. Techniques such as the use of catalysts in ethanol and the cyclocondensation reaction of diacetyl, aromatic aldehyde, piperazine, and ammonium acetate have been employed to achieve desired derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014; Zhang, Wen, Tang, & Li, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone is characterized by specific intramolecular interactions such as hydrogen bonding and C—H⋯π interactions. Crystallography studies reveal that such molecules may exhibit various conformations depending on their specific substituents and functional groups, influencing their molecular geometry and packing in the crystal lattice (Wang, Chen, Pu, & Wang, 2004; Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).

Chemical Reactions and Properties

Chemical reactions involving 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone derivatives often explore the reactivity of the piperazine ring and attached functional groups. These reactions can include nucleophilic substitutions, cycloadditions, and the formation of Schiff bases, leading to a wide range of chemical properties and potential biological activities (Mekky & Sanad, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are influenced by the compound's molecular structure, particularly the nature and position of substituents on the piperazine ring and the presence of functional groups such as methoxy and methyl groups (Zhang, Wen, Tang, & Li, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular conformation. Studies on related compounds have shown a range of activities, from antimicrobial to potential receptor antagonism, indicating the versatility and potential applications of 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone derivatives in various fields (Rajkumar, Kamaraj, & Krishnasamy, 2014; Mekky & Sanad, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Antimicrobial Activities : Novel triazole derivatives, including structures similar to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone, have been synthesized and shown to possess antimicrobial activities against various microorganisms. This research demonstrates the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Derivatives as Anti-Inflammatory and Analgesic Agents : Novel derivatives derived from natural compounds visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These findings highlight the chemical versatility and therapeutic potential of compounds structurally related to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone in treating inflammation and pain (Abu‐Hashem et al., 2020).

Biological Evaluation and Pharmacological Activities

Bacterial Biofilm and MurB Inhibitors : A study introduced bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, exhibiting potent antibacterial efficacies and inhibitory activities against bacterial biofilms and the MurB enzyme. These results demonstrate the compound's potential application in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Environment-sensitive Fluorescent Ligands : Compounds with 1-arylpiperazine structure, akin to the compound of interest, have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. This research opens avenues for visualizing and studying receptor distribution and dynamics in biological systems (Lacivita et al., 2009).

Eigenschaften

IUPAC Name |

4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14-5-6-15(2)19(11-14)21(25)22-13-20(24)23(12-16(22)3)17-7-9-18(26-4)10-8-17/h5-11,16H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVFTZUIBUBEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)

![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)